Methyl 3-amino-5-methoxy-pyridine-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate and its derivatives are actively explored in the field of medicinal chemistry. For instance, Queiroz et al. (2011) synthesized and evaluated the tumor cell growth inhibition properties of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. The compounds showed promise in affecting cell cycle distribution and inducing apoptosis in certain tumor cell lines, suggesting potential applications in cancer research and treatment (Queiroz et al., 2011).
Role in Chemical Synthesis and Catalysis
In the realm of chemical synthesis and catalysis, derivatives of this compound have been utilized. Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, highlighting the versatility of this compound in synthetic chemistry (Galenko et al., 2015).
Applications in Insecticide Development
The derivatives of this compound have also found applications in the development of insecticides. Bakhite et al. (2014) synthesized several pyridine derivatives, including ones related to this compound, demonstrating notable insecticidal activities against specific pests (Bakhite et al., 2014).
Corrosion Inhibition Properties
Additionally, pyridine derivatives have been investigated for their corrosion inhibition properties. Ansari et al. (2015) examined the effect of pyridine derivatives, including those structurally similar to this compound, on the corrosion inhibition of mild steel. Their research contributes to the understanding of these compounds in industrial applications (Ansari et al., 2015).
properties
IUPAC Name |
methyl 3-amino-5-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBPRYSYFNAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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